molecular formula C11H15BrFNO B14766011 N-(4-Bromo-2-fluoro-5-methoxybenzyl)propan-2-amine

N-(4-Bromo-2-fluoro-5-methoxybenzyl)propan-2-amine

Cat. No.: B14766011
M. Wt: 276.14 g/mol
InChI Key: MJKJDKRWORAMRG-UHFFFAOYSA-N
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Description

N-(4-Bromo-2-fluoro-5-methoxybenzyl)propan-2-amine is an organic compound that features a benzylamine structure substituted with bromine, fluorine, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromo-2-fluoro-5-methoxybenzyl)propan-2-amine typically involves multi-step reactions. One common approach is the Friedel-Crafts acylation followed by a Clemmensen reduction . The initial step involves the acylation of the benzene ring, which is then reduced to form the desired alkane. The specific conditions for these reactions include the use of catalysts such as aluminum chloride for the acylation and zinc amalgam in hydrochloric acid for the reduction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromo-2-fluoro-5-methoxybenzyl)propan-2-amine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine and fluorine atoms on the benzene ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of the corresponding amine or alkane.

    Substitution: Formation of substituted benzylamines with different functional groups.

Scientific Research Applications

N-(4-Bromo-2-fluoro-5-methoxybenzyl)propan-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-Bromo-2-fluoro-5-methoxybenzyl)propan-2-amine involves its interaction with specific molecular targets. The presence of bromine, fluorine, and methoxy groups can influence its binding affinity and reactivity with enzymes or receptors. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Bromo-2-fluoro-5-methoxybenzyl)propan-2-amine is unique due to the specific combination of substituents on the benzylamine structure. The presence of bromine, fluorine, and methoxy groups imparts distinct chemical properties, such as altered reactivity and binding characteristics, which can be leveraged in various scientific and industrial applications.

Properties

Molecular Formula

C11H15BrFNO

Molecular Weight

276.14 g/mol

IUPAC Name

N-[(4-bromo-2-fluoro-5-methoxyphenyl)methyl]propan-2-amine

InChI

InChI=1S/C11H15BrFNO/c1-7(2)14-6-8-4-11(15-3)9(12)5-10(8)13/h4-5,7,14H,6H2,1-3H3

InChI Key

MJKJDKRWORAMRG-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCC1=CC(=C(C=C1F)Br)OC

Origin of Product

United States

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